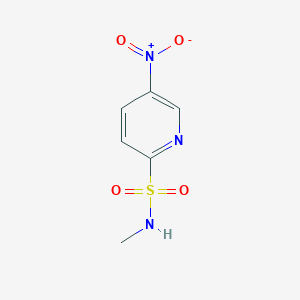![molecular formula C17H17N3O3S B12120155 2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine est un composé hétérocyclique qui appartient à la classe des imidazo[1,2-a]pyridines. Cette classe de composés est connue pour ses diverses activités biologiques et a été largement étudiée pour ses applications thérapeutiques potentielles. La présence du groupe morpholinylsulfonyle améliore sa solubilité et sa biodisponibilité, ce qui en fait un candidat prometteur pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine implique généralement la condensation de la 2-aminopyridine avec un aldéhyde ou une cétone approprié, suivie d'une cyclisation. Une méthode courante implique l'utilisation d'une réaction de couplage oxydante aérobie catalysée par le cuivre(I). Cette réaction se déroule dans des conditions douces et est compatible avec un large éventail de groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions multicomposants (RMC) en raison de leur efficacité et de leur économie atomique. Ces réactions permettent la formation simultanée de plusieurs liaisons en une seule étape, réduisant ainsi le besoin de purification et minimisant les déchets .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonyle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou les amines correspondants.
Applications De Recherche Scientifique
Le 2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine présente un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antiviral.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la fluorescence.
5. Mécanisme d'action
Le mécanisme d'action du 2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans le contexte du traitement de la tuberculose, il a été démontré qu'il inhibait la croissance de Mycobacterium tuberculosis en ciblant des enzymes spécifiques impliquées dans la synthèse de la paroi cellulaire bactérienne . La capacité du composé à interagir avec plusieurs cibles en fait un candidat polyvalent pour le développement de médicaments.
Mécanisme D'action
The mechanism of action of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development.
Comparaison Avec Des Composés Similaires
Composés similaires
Imidazo[1,2-a]pyridine : Un composé parent présentant un large éventail d'activités biologiques.
Zolpidem : Un dérivé de l'imidazo[1,2-a]pyridine utilisé comme hypnotique.
Alpidem : Un autre dérivé de l'imidazo[1,2-a]pyridine utilisé comme anxiolytique.
Unicité
Le 2-[3-(Morpholin-4-ylsulfonyl)phényl]imidazo[1,2-a]pyridine est unique en raison de la présence du groupe morpholinylsulfonyle, qui améliore sa solubilité et sa biodisponibilité. Cette caractéristique structurale le distingue des autres dérivés de l'imidazo[1,2-a]pyridine et contribue à son potentiel en tant qu'agent thérapeutique .
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,20-8-10-23-11-9-20)15-5-3-4-14(12-15)16-13-19-7-2-1-6-17(19)18-16/h1-7,12-13H,8-11H2 |
Clé InChI |
SPABCMHOTDEUBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)




![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)


![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
